

An In-depth Technical Guide to 4-(Trifluoromethyl)benzoyl Chloride

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)benzoyl chloride

Cat. No.: B1294942

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Trifluoromethyl)benzoyl chloride**, a key building block in modern organic synthesis. Its unique properties, conferred by the trifluoromethyl group, make it an invaluable reagent in the development of pharmaceuticals, agrochemicals, and advanced materials. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in drug discovery and development.

Chemical Structure and Properties

4-(Trifluoromethyl)benzoyl chloride is an acyl chloride derivative of benzoic acid, characterized by a trifluoromethyl group at the para position of the benzene ring. This electron-withdrawing group significantly influences the reactivity of the acyl chloride moiety, enhancing its electrophilicity.

Table 1: Chemical and Physical Properties of **4-(Trifluoromethyl)benzoyl chloride**

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₄ ClF ₃ O	[1][2][3]
Molecular Weight	208.56 g/mol	[1]
CAS Number	329-15-7	[1][2]
Appearance	Colorless to pale yellow liquid	
Boiling Point	188-190 °C (lit.)	
78-79 °C / 16 mmHg (lit.)		
Density	1.404 g/mL at 25 °C (lit.)	
Refractive Index (n ₂₀ /D)	1.476 (lit.)	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-(Trifluoromethyl)benzoyl chloride**. The following table summarizes key spectral information.

Table 2: Spectroscopic Data for **4-(Trifluoromethyl)benzoyl chloride**

Spectrum	Key Features	Reference(s)
^1H NMR	Aromatic protons typically appear as two doublets in the region of 7.5-8.2 ppm.	[1][4]
^{13}C NMR	Characteristic signals for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons.	[1][4]
IR Spectroscopy	Strong carbonyl (C=O) stretching absorption around 1770-1800 cm^{-1} .	[1][2][5]
Mass Spectrometry	Molecular ion peak (M^+) and characteristic fragmentation patterns.	[2][6]

Synthesis of 4-(Trifluoromethyl)benzoyl chloride

The most common laboratory-scale synthesis of **4-(Trifluoromethyl)benzoyl chloride** involves the reaction of 4-(trifluoromethyl)benzoic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride, often with a catalytic amount of dimethylformamide (DMF).^[7]

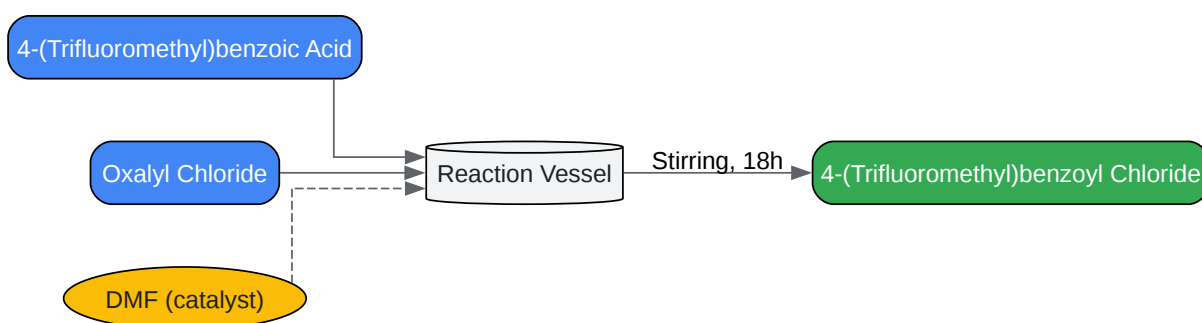
Experimental Protocol: Synthesis from 4-(Trifluoromethyl)benzoic Acid and Oxalyl Chloride^[9]

Materials:

- 4-(Trifluoromethyl)benzoic acid (20.0 g, 0.105 mol)
- Oxalyl chloride (14.7 g, 0.116 mol)
- Dimethylformamide (DMF) (4 drops)
- Methylene chloride (300 mL)

Procedure:

- A solution of 4-(trifluoromethyl)benzoic acid and four drops of dimethylformamide in 300 mL of methylene chloride is prepared in a round-bottom flask equipped with a magnetic stirrer.
- The solution is cooled to 0-10 °C in an ice bath.
- Oxalyl chloride is added dropwise to the cooled, stirred solution.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 18 hours.
- The solvent and excess oxalyl chloride are removed under reduced pressure to yield **4-(trifluoromethyl)benzoyl chloride**.



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Synthesis of **4-(Trifluoromethyl)benzoyl chloride**.

Chemical Reactions and Applications

4-(Trifluoromethyl)benzoyl chloride is a versatile reagent in organic synthesis, primarily used for the introduction of the 4-(trifluoromethyl)benzoyl group into various molecules. Its high reactivity makes it an excellent acylating agent for a wide range of nucleophiles, including amines, alcohols, and phenols.

Amide Formation

The reaction of **4-(Trifluoromethyl)benzoyl chloride** with primary or secondary amines readily forms the corresponding amides. This reaction is fundamental in the synthesis of many biologically active compounds.

Ester Formation

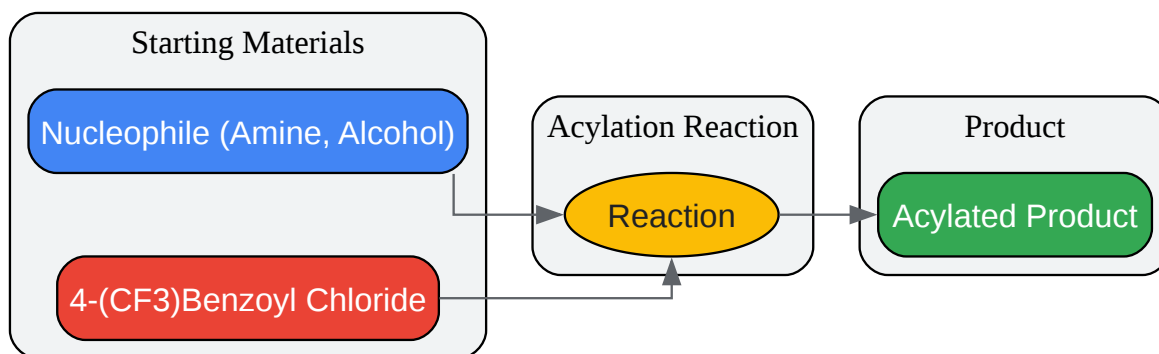
Esterification can be achieved by reacting **4-(Trifluoromethyl)benzoyl chloride** with alcohols or phenols, typically in the presence of a base such as pyridine or triethylamine to neutralize the HCl byproduct.

Friedel-Crafts Acylation

4-(Trifluoromethyl)benzoyl chloride can be used in Friedel-Crafts acylation reactions to introduce the 4-(trifluoromethyl)benzoyl group onto an aromatic ring, although the trifluoromethyl group is deactivating.

Applications in Drug Discovery

The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. While direct synthesis pathways for blockbuster drugs using **4-(trifluoromethyl)benzoyl chloride** are not always explicitly published in readily available literature, it is a key intermediate for compounds bearing the 4-trifluoromethylbenzoyl moiety. For instance, it is a logical precursor for the synthesis of various kinase inhibitors and other therapeutic agents. The synthesis of the multi-kinase inhibitor sorafenib, for example, involves the formation of a urea linkage where a related trifluoromethylphenyl isocyanate is often used, which can be derived from precursors like 4-(trifluoromethyl)aniline, which in turn can be synthesized from 4-(trifluoromethyl)benzoic acid derivatives.^{[8][9][10]}




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General workflow for acylation reactions.

Safety and Handling

4-(Trifluoromethyl)benzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement(s)
 alt text	Danger	H314: Causes severe skin burns and eye damage.

Handling Precautions:

- Handle in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Keep away from moisture and water, as it reacts to produce hydrogen chloride gas.
- Store in a tightly sealed container in a cool, dry place.

First Aid Measures:

- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

4-(Trifluoromethyl)benzoyl chloride is a cornerstone reagent for the introduction of the 4-(trifluoromethyl)benzoyl moiety in organic synthesis. Its enhanced reactivity and the desirable properties imparted by the trifluoromethyl group make it a valuable tool for researchers and professionals in the pharmaceutical, agrochemical, and material science industries. Proper handling and a thorough understanding of its reactivity are essential for its safe and effective use in the laboratory and in industrial processes.

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